Mefenoxam
Overview
Description
Mefenoxam, also known as Metalaxyl-M, is a systemic fungicide used for the prevention and control of plant diseases . It is effective against a variety of diseases, including blight, root rot, and downy mildew . It is the active ingredient in the seed treatment agent Apron XL LS .
Molecular Structure Analysis
Mefenoxam’s chemical structure allows it to be readily absorbed and transferred by plant tissues . This systemic property enables it to protect plants from both external and internal infections .
Scientific Research Applications
Fungicide Efficacy and Resistance
- Mefenoxam is widely used for managing diseases caused by Phytophthora spp. on ornamentals. A study showed that mefenoxam-resistant isolates of Phytophthora nicotianae outcompeted sensitive ones, indicating a challenge for its continued effectiveness in nurseries (Hu, Hong, Stromberg, & Moorman, 2008).
- Research on Phytophthora infestans revealed that sensitive isolates quickly acquired resistance to mefenoxam, although this resistance decreased with subsequent culturing on mefenoxam-free medium (Childers, Danies, Myers, Fei, Small, & Fry, 2015).
Dissipation and Soil Interaction
- A study on mefenoxam dissipation in watermelons and soils under field conditions found that its dissipation rate was faster in whole watermelons than in soils (Liu, Qin, & Ji, 2010).
- The impact of mefenoxam on soil biochemical properties revealed that high doses decreased soil fungal populations while stimulating bacterial activity, potentially affecting agronomic crop production (Gómez, García-Martínez, Osta, Parrado, & Tejada, 2015).
Microbial Communities
- Combined application of mefenoxam and copper showed distinct effects on both the structural and functional diversity of soil microbial communities (Demanou et al., 2006).
Environmental Considerations
- Mefenoxam's soil mobility and dissipation were studied, revealing rapid dissipation regardless of soil type or irrigation, with significant movement in deeper soil layers (Gardner & Branham, 2001).
- A study on mefenamic acid (a different chemical compound) looked at its removal from aqueous solutions by oxidative processes, providing insights into water treatment methodologies (Colombo et al., 2016).
Agricultural Applications
- Mefenoxam's effectiveness against Phytophthora capsici in peppers was explored, highlighting the need for alternative control methods due to emerging insensitivity (Matheron & Porchas, 2002).
- In potato crops, mefenoxam provided significant control of pink rot and leak caused by Phytophthora erythroseptica and Pythium ultimum, especially when applied through specific methods (Taylor, Salas, & Gudmestad, 2004).
Veterinary Medicine
- A case of gastrointestinal pythiosis in a dog was successfully treated with a combination of itraconazole, terbinafine, and mefenoxam, indicating potential applications in veterinary medicine (Hummel et al., 2010).
Disease Control and Resistance Management
- The relationship between mefenoxam efficacy and cultivar susceptibility to pink rot and leak in potatoes was assessed, suggesting that cultivar-specific strategies may efficiently manage diseases and mefenoxam resistance (Taylor, Pasche, & Gudmestad, 2008).
properties
IUPAC Name |
methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032671 | |
Record name | Metalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metalaxyl-M | |
CAS RN |
70630-17-0 | |
Record name | (R)-Metalaxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70630-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metalaxyl-M [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070630170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METALAXYL-M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q54ONN4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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